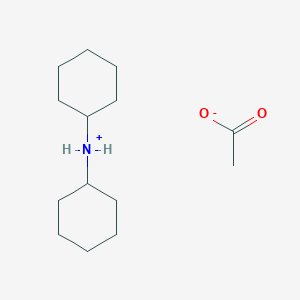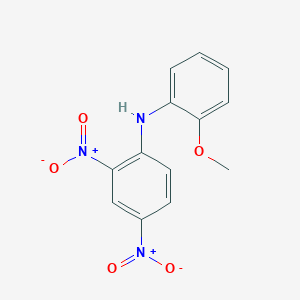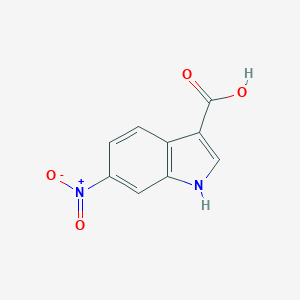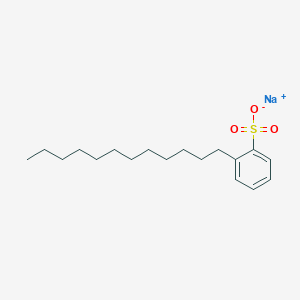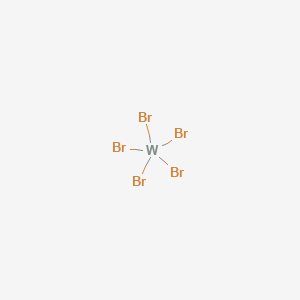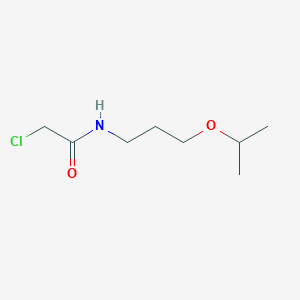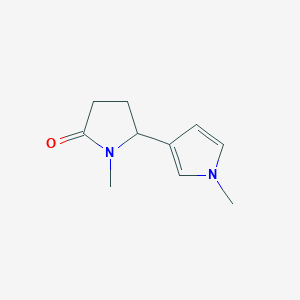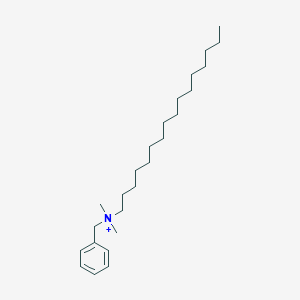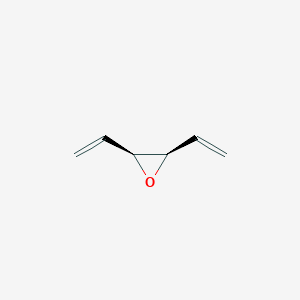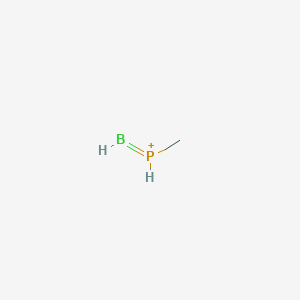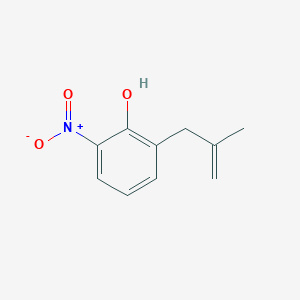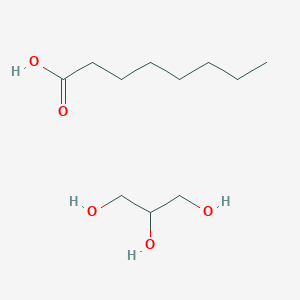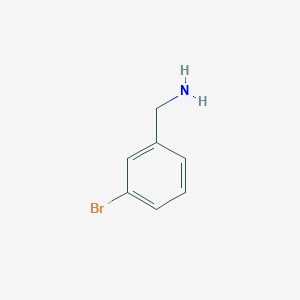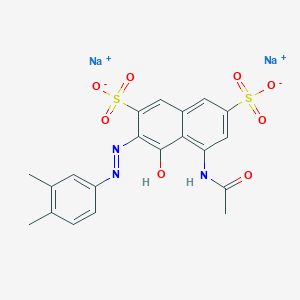
Disodium 5-(acetylamino)-3-((dimethylphenyl)azo)-4-hydroxynaphthalene-2,7-disulphonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Disodium 5-(acetylamino)-3-((dimethylphenyl)azo)-4-hydroxynaphthalene-2,7-disulphonate, also known as Acid Orange 7 (AO7), is a synthetic azo dye that is widely used in various industries, including textile, paper, and food. AO7 is classified as a category 3 carcinogen by the International Agency for Research on Cancer (IARC) due to its potential to cause cancer in humans.
作用機序
AO7 is metabolized in the liver to form a reactive metabolite that can bind to DNA and proteins, leading to DNA damage and oxidative stress. AO7 can also induce the formation of reactive oxygen species (ROS) and activate the nuclear factor kappa B (NF-κB) signaling pathway, which can lead to inflammation and cell proliferation.
生化学的および生理学的効果
AO7 has been shown to have various biochemical and physiological effects, including genotoxicity, mutagenicity, carcinogenicity, and reproductive toxicity. AO7 has also been shown to induce oxidative stress, inflammation, and cell proliferation in various cell types.
実験室実験の利点と制限
AO7 is a widely used model compound due to its stability, water solubility, and persistence in the environment. However, AO7 has some limitations in lab experiments, including its potential to interfere with other assays, its toxicity to cells and animals, and its potential to cause false-positive results.
将来の方向性
Future research on AO7 should focus on developing more sensitive and specific assays to detect AO7 in environmental and biological samples. Future studies should also investigate the mechanisms of AO7-induced genotoxicity, mutagenicity, and carcinogenicity in more detail. Additionally, future research should focus on developing safer and more sustainable alternatives to AO7 in various industries.
合成法
AO7 is synthesized by the diazotization of 4-amino-2-hydroxytoluene-5-sulfonic acid and coupling with N,N-dimethylaniline followed by acetylation. The final product is a disodium salt of AO7, which is water-soluble and stable.
科学的研究の応用
AO7 is commonly used as a model compound in various scientific research fields, including environmental science, analytical chemistry, and toxicology. AO7 is often used as a marker for wastewater contamination due to its persistence in the environment and resistance to degradation. In analytical chemistry, AO7 is used as a standard to calibrate spectrophotometers and HPLC instruments. In toxicology, AO7 is used as a model compound to study the toxicity and carcinogenicity of azo dyes.
特性
CAS番号 |
12167-45-2 |
|---|---|
製品名 |
Disodium 5-(acetylamino)-3-((dimethylphenyl)azo)-4-hydroxynaphthalene-2,7-disulphonate |
分子式 |
C20H17N3Na2O8S2 |
分子量 |
537.5 g/mol |
IUPAC名 |
disodium;5-acetamido-3-[(3,4-dimethylphenyl)diazenyl]-4-hydroxynaphthalene-2,7-disulfonate |
InChI |
InChI=1S/C20H19N3O8S2.2Na/c1-10-4-5-14(6-11(10)2)22-23-19-17(33(29,30)31)8-13-7-15(32(26,27)28)9-16(21-12(3)24)18(13)20(19)25;;/h4-9,25H,1-3H3,(H,21,24)(H,26,27,28)(H,29,30,31);;/q;2*+1/p-2 |
InChIキー |
IKDBCBTZCFSJJH-UHFFFAOYSA-L |
SMILES |
CC1=C(C=C(C=C1)N=NC2=C(C3=C(C=C(C=C3C=C2S(=O)(=O)[O-])S(=O)(=O)[O-])NC(=O)C)O)C.[Na+].[Na+] |
正規SMILES |
CC1=C(C=C(C=C1)N=NC2=C(C3=C(C=C(C=C3C=C2S(=O)(=O)[O-])S(=O)(=O)[O-])NC(=O)C)O)C.[Na+].[Na+] |
その他のCAS番号 |
12167-45-2 |
ピクトグラム |
Irritant |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



